N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
3,4-Difluorophenyl Group Orientation
The 3,4-difluorophenyl moiety adopts a meta-para fluorine substitution pattern:
- C–F Bond Lengths : 1.34–1.36 Å, shorter than C–H bonds due to fluorine’s electronegativity.
- Dihedral Angle : The phenyl ring forms a 48–52° angle with the tetrazole plane, optimizing π-π stacking in solid-state structures.
Electronic effects from fluorine include:
Trifluoromethylbenzenesulfonamide Spatial Arrangement
The 3-(trifluoromethyl)benzenesulfonamide group exhibits:
- CF₃ Orientation : The -CF₃ group lies coplanar with the benzene ring (torsion angle: 2–5°), enhancing resonance with the sulfonamide.
- Sulfonamide Planarity : The S(=O)₂NH₂ group deviates from coplanarity with the benzene ring by 12–18°, due to steric hindrance from the -CF₃ group.
| Structural Feature | Metric | Source Compound Reference |
|---|---|---|
| S–N Bond Length | 1.62 Å | |
| C–F Bond Length (CF₃) | 1.33 Å | |
| Dihedral Angle (CF₃ vs. Benzene) | 3.5° | |
| Torsion Angle (S–N–C–Tetrazole) | 58° |
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N5O2S/c16-12-5-4-10(7-13(12)17)25-14(22-23-24-25)8-21-28(26,27)11-3-1-2-9(6-11)15(18,19)20/h1-7,21H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBRPFBLDCIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, characterized by the presence of a tetrazole ring and trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.31 g/mol. The compound's structure features a difluorophenyl moiety and a sulfonamide group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.31 g/mol |
| CAS Number | 942000-05-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites or receptor binding pockets. Additionally, the difluorophenyl group enhances hydrophobic interactions and may facilitate halogen bonding, increasing binding affinity to target proteins.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to exhibit cytotoxic effects on various cancer cell lines, including lung (A549), colon (HCT-15), and prostate (DU-145) cancer cells. The mechanism involves the induction of apoptosis through the regulation of Bcl-2 and Bax gene expressions .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study reported that the compound exhibited IC50 values ranging from 0.08 to 12.07 μM against different cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Scientific Research Applications
The biological activity of this compound is attributed to its unique structural components, particularly the tetrazole ring and trifluoromethyl group, which enhance its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For example:
- A study indicated that compounds with similar structures showed enhanced growth inhibition in cancer cell lines when halogen substituents like fluorine were present. This suggests a promising avenue for developing new anticancer agents based on this compound's structure.
Autoimmune Disease Treatment
The compound's ability to inhibit specific enzymes has been explored in the context of autoimmune diseases:
- It has been found to interact with retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in the production of interleukin-17 (IL-17). This cytokine is implicated in several autoimmune conditions, including psoriasis and rheumatoid arthritis.
Case Study: RORc Inhibition
A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. Results showed significant inhibition of IL-17 production in both in vitro and in vivo models, indicating potential therapeutic applications for inflammatory diseases.
Selectivity and Potency
The selectivity profile of this compound has been compared to other similar compounds, revealing over 200-fold selectivity against other nuclear receptors. This high selectivity enhances its potential as a therapeutic agent while minimizing off-target effects.
Data Summary
The following table summarizes key findings regarding the biological activity and research applications of this compound:
| Application | Findings |
|---|---|
| Antitumor Activity | Significant growth inhibition against various cancer cell lines; promising for drug development |
| Autoimmune Diseases | Inhibition of IL-17 production via RORc modulation; potential treatment for psoriasis and rheumatoid arthritis |
| Selectivity | Over 200-fold selectivity against other nuclear receptors; enhances therapeutic potential |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide and tetrazole groups participate in nucleophilic substitutions under controlled conditions.
-
The sulfonamide’s NH group undergoes alkylation with alkyl halides, forming stable N-alkyl derivatives.
-
Tetrazole’s N1 position reacts with aryl boronic acids via Cu-catalyzed coupling .
Oxidation and Reduction Reactions
The methylene bridge (-CH₂-) and aromatic rings are susceptible to redox transformations.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of methylene bridge | KMnO₄, H₂O/acetone, 0°C → RT | Carboxylic acid derivative | ~50% | |
| Reduction of nitro groups (if present) | H₂, Pd/C, MeOH, 25°C | Amine-functionalized analog | 85–90% |
-
Oxidation of the CH₂ linker to a carboxylic acid enhances hydrophilicity.
-
Reductions typically target nitro or carbonyl groups, though not directly observed here.
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of fluorinated aromatic rings.
-
The trifluoromethylphenyl group undergoes Suzuki coupling for biaryl synthesis.
-
Tetrazole’s electron-deficient carbons participate in Cu-mediated Ullmann couplings .
Hydrolysis and Stability
The tetrazole ring demonstrates stability under acidic/basic conditions but degrades under extremes.
| Condition | Outcome | Degradation Products | Source |
|---|---|---|---|
| 1M HCl, 60°C, 12h | Partial tetrazole ring opening | Amidine intermediates | |
| 1M NaOH, RT, 24h | Stable sulfonamide; no ring cleavage | – |
-
Hydrolysis under acidic conditions yields amidine derivatives, while the sulfonamide remains intact.
Cycloaddition and Ring Functionalization
The tetrazole moiety can participate in cycloadditions or serve as a directing group.
-
The tetrazole’s nitrogen atoms facilitate Cu-catalyzed azide-alkyne cycloadditions (CuAAC) .
-
Electron-deficient difluorophenyl rings undergo nucleophilic aromatic substitution (SNAr).
Key Insights from Structural Analysis
-
Tetrazole Stability : The 1H-tetrazole configuration resists ring-opening under mild conditions but reacts at N1 in cross-couplings .
-
Sulfonamide Reactivity : The -SO₂NH- group is a nucleophilic site for alkylation or acylation.
-
Fluorine Effects : Electron-withdrawing -CF₃ and -F groups enhance electrophilic substitution rates on aromatic rings.
This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., enzyme inhibition) and materials science. Further studies should explore enantioselective modifications and catalytic transformations.
Q & A
Q. Q: What are the critical steps and optimization strategies for synthesizing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?
Methodological Answer: The synthesis involves three key steps (derived from structural analogs in ):
Tetrazole Ring Formation : Cyclization of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl/NaNO₂). Yield optimization requires strict temperature control (0–5°C).
Fluorophenyl Group Attachment : Nucleophilic aromatic substitution (SNAr) using Cu(I)-catalyzed coupling to introduce the 3,4-difluorophenyl group. Solvent choice (DMF vs. THF) impacts reaction efficiency .
Sulfonamide Formation : Reacting the tetrazole intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final compound (>95% purity).
Q. Q: How can computational and experimental methods resolve conformational ambiguities in the tetrazole-sulfonamide core?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing influenced by C–H⋯O/N hydrogen bonds (as seen in ). For example, the tetrazole ring’s boat conformation and sulfonamide’s planar geometry can be validated .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict intermolecular interactions (e.g., trifluoromethyl group’s electron-withdrawing effects) .
- NMR Analysis : ¹⁹F NMR distinguishes between 3,4-difluorophenyl isomers (δ ~ -110 to -120 ppm for meta/para F) .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or VEGFR-2 kinases) with IC₅₀ determination. Structural analogs in show activity against angiotensin II receptors, suggesting similar pathways .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare with sulfonamide derivatives in (MIC: 2–8 µg/mL) .
- Cellular Toxicity : MTT assay on HEK-293 cells to assess cytotoxicity (EC₅₀ > 50 µM desired) .
Data Contradiction Analysis
Q. Q: How to address discrepancies in reported biological activities of structurally similar tetrazole-sulfonamides?
Methodological Answer:
- Source Validation : Cross-reference PubChem/CAS data () to exclude impurities or stereochemical variations.
- Molecular Docking : Use AutoDock Vina to compare binding modes. For example, trifluoromethyl groups may enhance hydrophobic interactions in one study but sterically hinder binding in another .
- SAR Studies : Systematically modify substituents (e.g., replace 3,4-difluorophenyl with 4-chlorophenyl) and retest activity ().
Q. Example Data :
| Analog Structure | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 3,4-Difluoro | EGFR | 12.5 | High potency |
| 4-Chloro | EGFR | 85.0 | Reduced activity due to lower electronegativity |
Reaction Mechanism Elucidation
Q. Q: What mechanistic insights support the compound’s participation in cycloaddition or SNAr reactions?
Methodological Answer:
- Cycloaddition : DFT studies () predict the tetrazole’s 1,3-dipolar reactivity with alkenes/alkynes. Use [³H]-labeling to track regioselectivity .
- SNAr Reactivity : Kinetic isotope effects (KIE) and Hammett plots (σ = +0.78 for CF₃) confirm the electron-deficient aryl ring’s role in nucleophilic displacement .
Advanced Optimization via DOE
Q. Q: How can statistical experimental design improve yield in large-scale synthesis?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2³ design (). For Step 2 (SNAr), optimal conditions: 10 mol% CuI, DMF, 90°C.
- Response Surface Methodology (RSM) : Maximize yield (%) with desirability functions. Example output:
| Factor | Low | High | Optimal |
|---|---|---|---|
| Temp (°C) | 70 | 110 | 90 |
| CuI (mol%) | 5 | 15 | 10 |
Target Identification via Proteomics
Q. Q: What proteomics approaches identify novel biological targets for this compound?
Methodological Answer:
- Affinity Purification-MS : Immobilize the compound on sepharose beads, incubate with cell lysates (e.g., HeLa), and identify bound proteins via LC-MS/MS .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts upon compound binding. Targets with ∆Tm > 2°C are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
